Pimelic diphenylamide 106 is a synthetic benzamide compound studied for its activity as a histone deacetylase (HDAC) inhibitor. [, ] It is classified as a class I HDAC inhibitor, demonstrating selectivity for HDACs 1, 2, and 3 and exhibiting no activity against class II HDACs. [] This selectivity makes it a valuable tool in scientific research for investigating the specific roles of class I HDACs in various cellular processes and disease models. Pimelic diphenylamide 106 is notably less toxic compared to hydroxamate-based HDAC inhibitors, increasing its potential for therapeutic applications. []
Pimelic Diphenylamide 106 functions as a slow, tight-binding inhibitor of class I HDACs. [] This mechanism of action distinguishes it from other HDAC inhibitors like suberoylanilide hydroxamic acid, which exhibits a fast-on/fast-off inhibition profile. [] Pimelic Diphenylamide 106 exhibits a preference for HDAC3, with a Ki of approximately 14 nM, which is 15 times lower than its Ki for HDAC1. [] The compound's slow-binding, tight-binding, and isoform-selective inhibition characteristics are thought to be responsible for its distinct gene activation profile compared to other HDAC inhibitors. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6